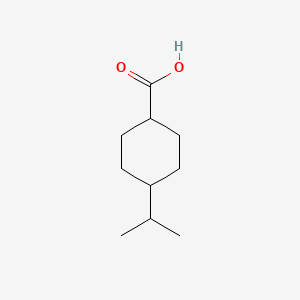

trans-4-Isopropylcyclohexanecarboxylic acid

Description

The exact mass of the compound trans-4-Isopropylcyclohexanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124041. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-4-Isopropylcyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Isopropylcyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-propan-2-ylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQKWRUZZCBSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884281, DTXSID20884283, DTXSID50977652 | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Propan-2-yl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62067-45-2, 7077-05-6, 7084-93-7 | |

| Record name | 4-(1-Methylethyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62067-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Isopropylcyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007077056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007084937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-isopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062067452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7084-93-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 62067-45-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Propan-2-yl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-isopropylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-isopropylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Isopropylcyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANS-4-ISOPROPYLCYCLOHEXANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J76GYT4RZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of trans-4-Isopropylcyclohexanecarboxylic Acid

Introduction

trans-4-Isopropylcyclohexanecarboxylic acid (CAS No. 7077-05-6), a substituted cyclohexane derivative, is a key intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry.[1][2][3] Its structural analogue, Nateglinide, an antidiabetic agent, underscores the importance of this compound in medicinal chemistry.[4] A thorough understanding of its physical properties is paramount for researchers, scientists, and drug development professionals to ensure reproducibility, optimize reaction conditions, and develop robust formulations. This guide provides a comprehensive overview of the core physical characteristics of trans-4-isopropylcyclohexanecarboxylic acid, supplemented with detailed experimental protocols and expert insights into the rationale behind these characterization techniques.

Core Physical Properties

The physical state of trans-4-Isopropylcyclohexanecarboxylic acid under standard conditions is a white to off-white crystalline powder.[1][5][6] This macroscopic appearance is a direct consequence of its molecular structure and intermolecular forces, which dictate its bulk properties. A summary of its key physical properties is presented in the table below.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [6][7] |

| Molecular Weight | 170.25 g/mol | [5][7][8] |

| Melting Point | 95 °C | [1][5][6] |

| Boiling Point | 263.8 °C at 760 mmHg | [1][5][6] |

| Density | 0.996 g/cm³ | [1][5][7] |

| pKa (Predicted) | 4.91 ± 0.10 | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

Experimental Characterization: Methodologies and Rationale

The accurate determination of physical properties is the cornerstone of chemical and pharmaceutical development. The following sections detail the standard methodologies for characterizing trans-4-Isopropylcyclohexanecarboxylic acid, providing not just the "how" but also the critical "why" behind these experimental choices.

Workflow for Physical Property Characterization

The logical flow for characterizing a new chemical entity like trans-4-Isopropylcyclohexanecarboxylic acid is crucial for efficient and comprehensive data acquisition. The following diagram illustrates a typical workflow.

Caption: A logical workflow for the comprehensive physical characterization of a chemical compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry trans-4-Isopropylcyclohexanecarboxylic acid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or similar device) along with a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range.

Expertise & Trustworthiness: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thus providing an accurate measurement. A wide melting range would suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.

Solubility Determination

Solubility is a fundamental property, especially in drug development, as it directly impacts bioavailability. The OECD Guideline 105 provides a standardized method for this determination.

Protocol: Shake-Flask Method (Adapted from OECD 105)

-

Sample Preparation: An excess amount of trans-4-Isopropylcyclohexanecarboxylic acid is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Analysis: The concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as HPLC-UV or a validated titration method.

Expertise & Trustworthiness: The "shake-flask" method is considered the gold standard for determining thermodynamic solubility. Ensuring that equilibrium has been reached is critical; this can be verified by taking samples at different time points until the concentration remains constant. For a carboxylic acid like this, pH of the aqueous medium will significantly influence solubility due to its acidic nature.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a pharmaceutical compound, the pKa is vital as it governs the extent of ionization at different physiological pH values, which in turn affects absorption, distribution, and excretion. The OECD Guideline 112 details the potentiometric titration method.

Protocol: Potentiometric Titration (Adapted from OECD 112)

-

Solution Preparation: A known concentration of trans-4-Isopropylcyclohexanecarboxylic acid is dissolved in a suitable solvent (typically water with a co-solvent if necessary).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

-

pKa Calculation: The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Expertise & Trustworthiness: This method provides a direct and reliable measurement of the pKa. The accuracy of the result is highly dependent on the precise determination of the equivalence point and the proper calibration of the pH meter.

Spectroscopic and Structural Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and providing insights into its structure. While high-resolution spectra for trans-4-Isopropylcyclohexanecarboxylic acid are not widely published, the expected characteristics based on its structure are discussed below. ChemicalBook is a source that indicates the availability of ¹³C NMR and IR spectra for this compound.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the isopropyl group (a doublet for the methyl protons and a multiplet for the methine proton), the protons on the cyclohexane ring (a series of complex multiplets), and the acidic proton of the carboxylic acid group (a broad singlet, typically downfield).

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the isopropyl group, and the carbons of the cyclohexane ring.[9] The number of signals for the cyclohexane ring will depend on the symmetry of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.

-

A strong C=O (carbonyl) stretching band around 1700 cm⁻¹. The spectrum will also show C-H stretching and bending vibrations for the alkyl groups.[10]

Mass Spectrometry (MS)

In a mass spectrum, trans-4-Isopropylcyclohexanecarboxylic acid is expected to show a molecular ion peak corresponding to its molecular weight (170.25 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).

Solid-State Properties: The Importance of Polymorphism

For any crystalline solid intended for pharmaceutical use, an investigation of its solid-state properties, particularly polymorphism, is critical. Polymorphs are different crystalline forms of the same compound that can exhibit different physical properties, including melting point, solubility, and stability. While no specific crystallographic data for trans-4-Isopropylcyclohexanecarboxylic acid has been found in the public domain, studies on its derivative, Nateglinide, have identified multiple polymorphic forms.[11][12][13] This highlights the propensity for this class of compounds to exhibit polymorphism, a crucial consideration in drug development and manufacturing to ensure consistent product quality and performance.

Method of Investigation: X-ray Powder Diffraction (XRPD)

XRPD is the primary technique used to identify and characterize different polymorphic forms. Each crystalline form produces a unique diffraction pattern, which serves as its fingerprint.

Conclusion

The physical properties of trans-4-Isopropylcyclohexanecarboxylic acid are well-defined and can be reliably determined using standard analytical techniques. A comprehensive understanding of these properties, from its melting point and solubility to its spectroscopic signature, is essential for its effective application in research and development. Furthermore, the potential for polymorphism, as suggested by studies on its derivatives, underscores the need for thorough solid-state characterization in pharmaceutical applications to ensure the development of safe, stable, and effective products.

References

-

Exploring structural aspects of nateglinide polymorphs using powder x-ray diffraction. (URL: [Link])

-

A new crystal form of nateglinide - PubMed. (URL: [Link])

-

Found a New Crystal Structure in Nateglinide by X-ray Powder Diffraction. (URL: [Link])

-

A new crystal form of nateglinide - ResearchGate. (URL: [Link])

-

4-Isopropylcyclohexanecarboxylic Acid | C10H18O2 | CID 81526 - PubChem. (URL: [Link])

- WO2004067496A1 - Crystalline form of nateglinide - Google P

-

trans-4-Isopropylcyclohexane carboxylic acid - Chongqing Chemdad Co. ,Ltd. (URL: [Link])

-

trans-4-isopropyl cyclohexane carboxylic acid - ChemBK. (URL: [Link])

-

CAS 7077-05-6 Trans-4-Isopropylcyclohexane Carboxylic Acid - Pharmacy Research. (URL: [Link])

-

Cas 7077-05-6,trans-4-Isopropylcyclohexane carboxylic acid - LookChem. (URL: [Link])

-

diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (URL: [Link])

-

Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. trans-4-Isopropylcyclohexane carboxylic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. trans-4-Isopropylcyclohexanecarboxylic Acid [lgcstandards.com]

- 3. cphi-online.com [cphi-online.com]

- 4. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. alfa-labotrial.com [alfa-labotrial.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 4-Isopropylcyclohexanecarboxylic Acid | C10H18O2 | CID 81526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) 13C NMR spectrum [chemicalbook.com]

- 10. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) IR Spectrum [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. A new crystal form of nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

trans-4-Isopropylcyclohexanecarboxylic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides an in-depth exploration of trans-4-isopropylcyclohexanecarboxylic acid, a key intermediate in modern pharmaceutical synthesis. The document details its chemical and physical properties, stereochemistry, and provides a comprehensive overview of its synthesis and purification. Special emphasis is placed on spectroscopic and analytical characterization techniques, including NMR, IR, and mass spectrometry. Furthermore, this guide elucidates the compound's critical role in drug discovery, particularly as an intermediate for the hypoglycemic agent Nateglinide.[1][2][3] Safety, handling, and storage protocols are also outlined to ensure its proper use in a laboratory setting. This document serves as a vital resource for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction

trans-4-Isopropylcyclohexanecarboxylic acid is a disubstituted cyclohexane derivative with significant applications in medicinal chemistry. Its rigid, non-aromatic scaffold provides a unique three-dimensional structure that is increasingly utilized by medicinal chemists to explore new chemical spaces and optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.

Chemical Identity and Nomenclature

-

Systematic Name: trans-4-(1-methylethyl)cyclohexanecarboxylic acid[4]

-

Common Synonyms: trans-4-Isopropylcyclohexane carboxylic acid[1]

-

CAS Number: 7077-05-6

-

Molecular Formula: C10H18O2[5]

-

Molecular Weight: 170.25 g/mol [6]

Isomerism: The Significance of the 'trans' Configuration

The cyclohexane ring can exist in different stereoisomeric forms. In the case of 4-isopropylcyclohexanecarboxylic acid, the substituents can be arranged in either a cis or trans configuration. The trans isomer, where the isopropyl and carboxylic acid groups are on opposite sides of the ring's plane, is generally the more thermodynamically stable conformation. This stereochemical purity is often crucial for achieving the desired biological activity in drug molecules, as seen in the synthesis of Nateglinide.[1][2]

Overview of Key Applications in Medicinal Chemistry

The primary application of trans-4-isopropylcyclohexanecarboxylic acid is as a crucial intermediate in the synthesis of Nateglinide.[1][2][7] Nateglinide is a D-phenylalanine derivative and a novel hypoglycemic agent used for the treatment of type 2 diabetes.[1][2][8] The specific stereochemistry and conformation of the trans-4-isopropylcyclohexyl moiety are essential for the drug's efficacy.

Physicochemical Properties

The physical and chemical properties of trans-4-isopropylcyclohexanecarboxylic acid are fundamental to its handling, purification, and reaction chemistry.

Tabulated Summary of Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1][9] |

| Melting Point | 94-98 °C | |

| Boiling Point | 263.8 °C at 760 mmHg | [1][9] |

| Density | 0.996 g/cm³ | [1][9] |

| pKa | 4.91 (Predicted) | [9] |

| Solubility | Slightly soluble in DMSO and Methanol | [9] |

Stereochemistry and Conformational Analysis

The cyclohexane ring in trans-4-isopropylcyclohexanecarboxylic acid predominantly adopts a chair conformation to minimize steric strain. In the trans configuration, both the bulky isopropyl group and the carboxylic acid group can occupy equatorial positions, leading to a highly stable, low-energy conformation. This conformational rigidity is a key feature that medicinal chemists exploit to control the spatial orientation of pharmacophoric groups.

Synthesis and Purification

The synthesis of trans-4-isopropylcyclohexanecarboxylic acid with high stereoselectivity for the trans isomer is a critical step for its use in pharmaceutical manufacturing.

Retrosynthetic Analysis and Common Synthetic Routes

A common and efficient method for the synthesis of 4-isopropylcyclohexanecarboxylic acid is the catalytic hydrogenation of 4-isopropylbenzoic acid (cuminic acid).[10][11] This reaction typically yields a mixture of cis and trans isomers.[11] Subsequently, an epimerization step is employed to convert the cis isomer to the more stable trans isomer, often using a strong base like potassium hydroxide.[12]

Detailed Step-by-Step Laboratory-Scale Synthesis Protocol

Step 1: Catalytic Hydrogenation of 4-Isopropylbenzoic Acid

-

A suspension of platinum oxide (as a catalyst) is prepared in acetic acid within a hydrogenation vessel.[11]

-

4-Isopropylbenzoic acid is added to the suspension.[11]

-

The mixture is subjected to vigorous stirring under a hydrogen atmosphere (typically at a pressure of 5 kg/cm ²) for several hours at room temperature.[11]

-

The reaction progress is monitored by techniques such as TLC or GC until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration.[11]

-

The filtrate is concentrated under reduced pressure to yield a mixture of cis- and trans-4-isopropylcyclohexanecarboxylic acid, often with the cis isomer predominating.[11]

Step 2: Epimerization to the trans Isomer

-

The mixture of isomers is dissolved in a suitable high-boiling solvent.

-

A strong base, such as potassium hydroxide, is added to the solution.[12]

-

The reaction mixture is heated to promote the conversion of the cis isomer to the thermodynamically more stable trans isomer.[12]

-

The reaction is monitored by GC or NMR to determine the ratio of trans to cis isomers.

-

Once the desired ratio is achieved, the reaction is cooled, and the product is isolated through an acidic workup.

Purification and Isolation Techniques

Recrystallization is the most common method for purifying trans-4-isopropylcyclohexanecarboxylic acid. The crude product from the epimerization step can be recrystallized from a suitable solvent system, such as a mixture of water and methanol, to yield the pure trans isomer with high purity.[12]

Diagram: Synthetic Pathway Visualization

Caption: Key components in the synthesis of Nateglinide.

Structure-Activity Relationship (SAR) Insights

The use of the trans-4-isopropylcyclohexyl group in Nateglinide highlights a key principle in medicinal chemistry: the use of saturated ring systems as bioisosteres for aromatic rings. This substitution can improve properties such as solubility, metabolic stability, and receptor binding affinity by providing a defined three-dimensional structure.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Material Safety Data Sheet (MSDS) Highlights

-

Hazards: Causes skin and serious eye irritation. [6]May be harmful if swallowed. * Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.

Recommended Storage Conditions

The compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature. [9]

Safe Laboratory Handling Practices

-

Use in a well-ventilated area or under a fume hood.

-

Avoid generating dust.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

Conclusion and Future Perspectives

trans-4-Isopropylcyclohexanecarboxylic acid is a valuable and versatile building block in modern organic and medicinal chemistry. Its primary role as an intermediate in the synthesis of Nateglinide underscores the importance of stereochemically pure, non-aromatic scaffolds in drug design. Future research may explore the incorporation of this moiety into other drug candidates to leverage its favorable conformational and physicochemical properties. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers working with this important compound.

References

-

Home Sunshine Pharma. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6. [Link]

-

ChemBK. trans-4-isopropyl cyclohexane carboxylic acid. [Link]

-

PubChem. 4-Isopropylcyclohexanecarboxylic Acid. [Link]

- Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

-

PrepChem.com. Synthesis of 4-isopropylcyclohexane carboxylic acid. [Link]

- Google Patents. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.

-

NINGBO INNO PHARMCHEM CO.,LTD. High Purity Trans-4-Isopropylcyclohexane Carboxylic Acid. [Link]

Sources

- 1. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]

- 3. cphi-online.com [cphi-online.com]

- 4. trans-4-Isopropylcyclohexanecarboxylic Acid [lgcstandards.com]

- 5. chembk.com [chembk.com]

- 6. 4-Isopropylcyclohexanecarboxylic Acid | C10H18O2 | CID 81526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]

- 9. trans-4-Isopropylcyclohexane carboxylic acid CAS#: 7077-05-6 [m.chemicalbook.com]

- 10. trans-4-Isopropylcyclohexane carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of trans-4-Isopropylcyclohexanecarboxylic Acid

This guide provides a comprehensive technical overview of the solubility characteristics of trans-4-Isopropylcyclohexanecarboxylic acid (CAS 7077-05-6), a key intermediate in the synthesis of the antidiabetic agent Nateglinide.[1][2] For researchers, formulation scientists, and process chemists, a thorough understanding of a compound's solubility is a cornerstone of successful drug development, influencing everything from reaction kinetics to final dosage form design. This document moves beyond a simple recitation of data to explain the physicochemical principles and analytical methodologies that underpin solubility determination, providing a framework for robust, reproducible, and insightful experimentation.

Executive Summary: The Physicochemical Profile of a Challenging Intermediate

trans-4-Isopropylcyclohexanecarboxylic acid is a white crystalline solid with a molecular weight of 170.25 g/mol and a melting point of approximately 95°C.[3][4] Its structure, featuring a bulky, nonpolar isopropylcyclohexane backbone and a single polar carboxylic acid group, presents a classic solubility challenge. This duality results in low aqueous solubility but appreciable solubility in various organic solvents.[5][6] The molecule's carboxylic acid moiety, with a predicted pKa of ~4.91, dictates that its aqueous solubility is highly dependent on pH.[3][5] This guide will detail the theoretical considerations for its solubility, present a gold-standard protocol for its experimental determination, and provide representative data to inform development strategies.

Mechanistic Insights: Why It Dissolves (or Doesn't)

The solubility of any compound is governed by the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. The guiding principle of "like dissolves like" is a useful heuristic, but a deeper, mechanistic understanding is required for rational solvent selection and formulation design.[7]

The Duality of Structure

The molecular architecture of trans-4-Isopropylcyclohexanecarboxylic acid is the primary determinant of its solubility profile.

-

Hydrophobic Character : The cyclohexane ring and the isopropyl group form a large, nonpolar hydrocarbon region. This region is hydrophobic ("water-fearing") and interacts favorably with nonpolar organic solvents through weak van der Waals forces.[5] In aqueous media, this hydrophobic portion disrupts the highly ordered hydrogen-bonding network of water, an energetically unfavorable process that leads to low solubility.[8]

-

Hydrophilic Character : The carboxylic acid (-COOH) group is polar and capable of acting as both a hydrogen bond donor (from the -OH) and acceptor (at the C=O). This allows for favorable interactions with polar protic solvents like methanol and ethanol.[9]

The Critical Role of pKa and pH in Aqueous Systems

For ionizable compounds, pH is the most powerful lever to modify aqueous solubility. The carboxylic acid group can be deprotonated to form the highly polar carboxylate anion.

R-COOH (solid) ⇌ R-COOH (aq) + H₂O ⇌ R-COO⁻ (aq) + H₃O⁺

According to the Henderson-Hasselbalch equation, when the pH of the solution is equal to the pKa (~4.91), the compound will be 50% ionized.

-

At pH < pKa (e.g., pH 1.2-3) : The equilibrium shifts to the left, favoring the neutral, protonated form of the acid. This form is significantly less polar, resulting in minimal aqueous solubility ("practically insoluble").

-

At pH > pKa (e.g., pH 6.8-7.4) : The equilibrium shifts to the right, favoring the deprotonated carboxylate anion. This ionic form is much more polar and interacts favorably with water molecules, leading to a dramatic increase in solubility.[10]

This relationship is visualized in the diagram below.

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. fishersci.ie [fishersci.ie]

- 3. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]

- 4. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 5. chembk.com [chembk.com]

- 6. trans-4-Isopropylcyclohexane carboxylic acid CAS#: 7077-05-6 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 9. ijper.org [ijper.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure Analysis of trans-4-Isopropylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of trans-4-Isopropylcyclohexanecarboxylic acid, a key intermediate in the synthesis of the hypoglycemic agent Nateglinide.[1] We delve into the critical aspects of crystal engineering, from synthesis and single-crystal growth to advanced structural elucidation by Single-Crystal X-ray Diffraction (SC-XRD). The guide details the molecular geometry, conformational analysis of the cyclohexane ring, and the supramolecular architecture governed by hydrogen bonding. This document serves as a vital resource for researchers in crystallography, medicinal chemistry, and solid-state pharmaceutical development, offering field-proven insights into the relationship between molecular structure and material properties.

Introduction: Significance of Structural Analysis

trans-4-Isopropylcyclohexanecarboxylic acid (C₁₀H₁₈O₂) is a saturated carboxylic acid derivative whose stereochemistry and solid-state packing are of considerable interest.[2] Its utility as a precursor for Nateglinide underscores the importance of a detailed structural understanding for process optimization and quality control in pharmaceutical manufacturing.[1][3] Crystal structure analysis provides the definitive three-dimensional arrangement of atoms and molecules within a crystal.[4][5] This information is paramount for understanding a compound's physicochemical properties, such as melting point, solubility, and stability, which are critical parameters in drug development.

The trans configuration of the isopropyl and carboxylic acid groups on the cyclohexane ring dictates the overall molecular shape and influences how the molecules pack in the solid state. This guide will elucidate these structural nuances, providing a foundational understanding for scientists working with this and related molecules.

Synthesis and High-Quality Crystal Growth

The acquisition of a high-quality single crystal is the most crucial prerequisite for a successful SC-XRD experiment.[4][6] The synthesis of trans-4-Isopropylcyclohexanecarboxylic acid typically involves the catalytic hydrogenation of 4-isopropylbenzoic acid (cumic acid).[7][8]

Synthetic Protocol

A common synthetic route involves the reduction of 4-isopropylbenzoic acid using a platinum oxide catalyst under a hydrogen atmosphere.[7] This process yields a mixture of cis and trans isomers.[7] Separation of the desired trans isomer is often achieved through fractional crystallization or chromatography, leveraging the different physical properties of the stereoisomers.

Protocol for Single Crystal Growth

High-quality crystals are typically grown through slow evaporation of a saturated solution. The choice of solvent is critical and is determined empirically.

Step-by-Step Protocol:

-

Purification: Ensure the starting material is of high purity (>98%) to avoid defects in the crystal lattice.

-

Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) to find one in which the compound has moderate solubility.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: Loosely cover the container (e.g., with perforated parafilm) and leave it in a vibration-free environment at a constant, cool temperature (e.g., 4°C).[9]

-

Crystal Harvesting: Over several days to weeks, well-formed, transparent crystals should appear. Carefully select a crystal of suitable size (typically 0.1-0.3 mm) for mounting.[4]

Causality: The slow rate of evaporation is paramount as it allows molecules to deposit onto the growing crystal lattice in an ordered fashion, minimizing dislocations and other defects. A vibration-free environment prevents secondary nucleation, leading to fewer, larger crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional structure of a crystalline material.[4][10][11] The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.[5]

Experimental Workflow

The workflow for SC-XRD is a systematic process from data collection to structure validation.

Caption: Experimental workflow for Single-Crystal X-ray Diffraction analysis.

Data Collection and Processing

A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected on a diffractometer equipped with a sensitive detector.[6] After data collection, the raw diffraction intensities are processed, corrected for experimental factors, and reduced to a set of structure factors.

Structure Solution and Refinement

The "phase problem" is solved using direct methods or Patterson techniques to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms. The structural model is then refined using full-matrix least-squares methods, typically with software like SHELXL.[12] Hydrogen atoms are usually located from the difference Fourier map and refined isotropically.

Trustworthiness: The quality of the final structure is assessed by crystallographic R-factors (R1, wR2) and the Goodness-of-Fit (GooF). Low R-factors (typically < 0.05) and a GooF value close to 1.0 indicate a reliable and accurate structural model.

Molecular and Crystal Structure of trans-4-Isopropylcyclohexanecarboxylic Acid

The crystal structure reveals key details about the molecule's conformation and how it interacts with its neighbors.

Molecular Conformation

As expected, the cyclohexane ring adopts a stable chair conformation . In the trans isomer, both the isopropyl group and the carboxylic acid group occupy equatorial positions. This arrangement minimizes steric hindrance (1,3-diaxial interactions), resulting in a thermodynamically stable conformation.

Supramolecular Assembly: The Hydrogen-Bonded Dimer

A defining feature of the crystal structure of most carboxylic acids is the formation of centrosymmetric dimers through intermolecular hydrogen bonds.[13][14][15] In the case of trans-4-Isopropylcyclohexanecarboxylic acid, the carboxyl group of one molecule hydrogen bonds with the carboxyl group of an adjacent molecule.

This interaction involves two strong O—H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif.[16] This robust supramolecular synthon is the primary interaction that governs the crystal packing.[13]

Caption: Hydrogen-bonded dimer formation in carboxylic acids.

Crystallographic Data Summary

The following table summarizes typical crystallographic data obtained for this class of compounds. (Note: Specific values must be obtained from experimental determination and would be found in a Crystallographic Information File - CIF).

| Parameter | Typical Value |

| Chemical Formula | C₁₀H₁₈O₂ |

| Formula Weight | 170.25 g/mol [2] |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| a, b, c (Å) | Experimentally Determined |

| α, β, γ (°) | Experimentally Determined |

| Volume (ų) | Experimentally Determined |

| Z (molecules/unit cell) | Typically 4 |

| Density (calculated) | ~1.0-1.1 g/cm³ |

| R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | < 0.15 |

| Goodness-of-Fit (GooF) | ~1.0 |

Conclusion

The crystal structure of trans-4-Isopropylcyclohexanecarboxylic acid is characterized by a chair conformation of the cyclohexane ring with both substituents in equatorial positions. The dominant supramolecular feature is the formation of centrosymmetric dimers via strong O—H···O hydrogen bonds, creating the common R²₂(8) graph set motif. This detailed structural knowledge, obtained through meticulous synthesis, crystal growth, and SC-XRD analysis, is fundamental for controlling the solid-state properties of this important pharmaceutical intermediate.

References

-

Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. (2022-10-18). MDPI. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Covalent. [Link]

-

Single Crystal X-ray Diffraction. University of York. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. (2014-04-19). National Institutes of Health. [Link]

-

Analysis of Hydrogen Bonds in Crystals. (2021-02-19). MDPI. [Link]

-

Single Crystal X-ray Diffractometers. Bruker. [Link]

-

Synthesis of 4-isopropylcyclohexane carboxylic acid. PrepChem.com. [Link]

-

Structure and Properties of Carboxylic Acids. (2023-11-23). Chemistry LibreTexts. [Link]

-

Hydrogen Bonding in carboxylic acids. University of Kufa. [Link]

-

TRANS-4-ISOPROPYLCYCLOHEXANECARBOXYLIC ACID. gsrs.ncats.nih.gov. [Link]

- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

-

Acta Crystallographica Section C-crystal Structure Communications. SciSpace. [Link]

Sources

- 1. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. cphi-online.com [cphi-online.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 7. prepchem.com [prepchem.com]

- 8. trans-4-Isopropylcyclohexane carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. usbio.net [usbio.net]

- 10. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 11. rigaku.com [rigaku.com]

- 12. Acta Crystallographica Section C-crystal Structure Communications (Wiley-Blackwell) | 19934 Publications | 93572 Citations | Top authors | Related journals [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

trans-4-Isopropylcyclohexanecarboxylic acid chemical characteristics

An In-Depth Technical Guide to the Chemical Characteristics of trans-4-Isopropylcyclohexanecarboxylic Acid

Introduction

trans-4-Isopropylcyclohexanecarboxylic acid (trans-4-IPCCA) is a substituted cyclohexane derivative of significant interest in the pharmaceutical industry. Its rigid, non-planar structure and specific stereochemistry make it a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it serves as a key intermediate in the preparation of Nateglinide, an antidiabetic agent used to manage type 2 diabetes.[1][2][3][4]

This guide provides a comprehensive overview of the core chemical characteristics of trans-4-IPCCA, tailored for researchers, chemists, and drug development professionals. We will delve into its structure, physicochemical properties, synthesis and purification strategies, spectroscopic profile, and critical safety considerations, offering field-proven insights into its handling and application.

Molecular Structure and Stereochemistry

The fundamental structure of 4-isopropylcyclohexanecarboxylic acid consists of a cyclohexane ring substituted with an isopropyl group and a carboxylic acid group at positions 1 and 4. The stereochemistry of these substituents is critical to the molecule's properties and its utility in synthesis.

The "trans" designation indicates that the isopropyl and carboxylic acid groups are on opposite sides of the cyclohexane ring's plane. In the more stable chair conformation, both bulky substituents occupy equatorial positions. This arrangement minimizes steric hindrance (1,3-diaxial interactions), resulting in a lower overall energy state compared to the "cis" isomer, where one substituent must occupy a higher-energy axial position. This thermodynamic stability is the driving principle behind isomer enrichment protocols.

Caption: Chair conformations of trans and cis isomers.

Physicochemical Properties

The physical and chemical properties of trans-4-IPCCA are summarized below. These characteristics are essential for designing reaction conditions, purification methods, and formulation strategies.

General Properties

| Property | Value | Source(s) |

| CAS Number | 7077-05-6 | [1][2] |

| Molecular Formula | C10H18O2 | [5][6] |

| Molecular Weight | 170.25 g/mol | [6][7] |

| IUPAC Name | 4-propan-2-ylcyclohexane-1-carboxylic acid | [6][8] |

| Synonyms | trans-p-Menthan-7-oic acid, Hexahydrocumic Acid | [1][8] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder/solid | [1][3][5] |

| Melting Point | 94-98 °C | [5][9] |

| Boiling Point | 263.8 ± 8.0 °C at 760 mmHg | [1][7][9] |

| Density | 0.996 ± 0.06 g/cm³ | [1][7][9] |

| Solubility | Slightly soluble in DMSO and Methanol | [7][9] |

| pKa | 4.91 ± 0.10 (Predicted) | [9] |

| Flash Point | 126.9 °C | [1][3] |

Synthesis and Purification

The industrial production of high-purity trans-4-IPCCA is a critical step in the synthesis of Nateglinide. The process typically involves two key stages: catalytic hydrogenation of an aromatic precursor followed by epimerization to enrich the desired trans isomer.

Logical Workflow

Caption: Synthesis and purification workflow for trans-4-IPCCA.

Causality and Experimental Choices

-

Catalytic Hydrogenation: The synthesis typically starts with 4-isopropylbenzoic acid (cumic acid).[10] The aromatic ring is reduced to a cyclohexane ring via catalytic hydrogenation.

-

Choice of Catalyst: Platinum oxide (PtO₂) or Palladium on Carbon (Pd/C) are effective catalysts for this transformation.[10][11] The reaction is performed under hydrogen pressure.

-

Outcome: This hydrogenation is not highly stereoselective and typically yields a mixture of cis and trans isomers, often with the cis isomer predominating (e.g., a 3:1 cis:trans ratio).[10] This is a kinetically controlled outcome.

-

-

Epimerization: Since the trans isomer is the thermodynamically more stable product and is required for subsequent reactions, an isomerization step is necessary.

-

Mechanism: The mixture is treated with a strong base, such as potassium hydroxide (KOH), at elevated temperatures.[12] The base deprotonates the acidic proton alpha to the carbonyl group, forming an enolate intermediate. Reprotonation can occur from either face, allowing the system to equilibrate.

-

Thermodynamic Control: Because the trans isomer with both bulky groups in the equatorial position is more stable, it is the major product at equilibrium. This process, known as epimerization, can effectively convert the cis isomer into the desired trans isomer, often achieving a trans ratio of over 85%.[12]

-

Experimental Protocol: Synthesis and Isomerization

Disclaimer: This protocol is a synthesis of established methods and should be performed by qualified personnel with appropriate safety measures.

Part A: Hydrogenation of 4-Isopropylbenzoic Acid [10]

-

Setup: To a hydrogenation vessel, add 4-isopropylbenzoic acid (10 g, 61 mmol) and acetic acid (50 ml).

-

Catalyst Addition: Add Platinum oxide (500 mg) as the catalyst.

-

Reaction: Seal the vessel and place it under a hydrogen atmosphere (5 kg/cm ² pressure). Stir the mixture vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases.

-

Workup: Release the pressure and remove the catalyst by filtration (e.g., through a pad of Celite).

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-isopropylcyclohexanecarboxylic acid as a mixture of cis and trans isomers.

Part B: Epimerization to Enrich the Trans Isomer [12]

-

Setup: Dissolve the crude isomer mixture in a high-boiling inert solvent (e.g., Shellsol 71).

-

Base Addition: Add potassium hydroxide (1.5 to 2 equivalents).

-

Reaction: Heat the reaction mixture to 140-150 °C and maintain for 3-4 hours to allow for equilibration.

-

Workup: Cool the mixture and acidify with a strong acid (e.g., HCl) to protonate the carboxylate.

-

Purification: The trans-enriched product can be isolated by filtration and further purified by recrystallization from a suitable solvent system (e.g., water/methanol) to yield high-purity trans-4-IPCCA.[12]

Spectroscopic Characterization

Unambiguous identification and purity assessment of trans-4-IPCCA rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly sensitive to their stereochemical environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

O-H Stretch: A broad absorption band in the range of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ are indicative of sp³ C-H bonds in the cyclohexane and isopropyl groups.

Spectroscopic Data Summary

| Technique | Key Signals / Features | Interpretation |

| ¹H NMR | Complex multiplets in the aliphatic region (1.0-2.5 ppm). A downfield signal for the carboxylic acid proton (>10 ppm). | Confirms the cyclohexane and isopropyl structure. The pattern of methine protons can help distinguish isomers. |

| ¹³C NMR | Signal for the carbonyl carbon (~180 ppm). Signals for the carbons of the cyclohexane ring and isopropyl group in the aliphatic region (20-50 ppm).[13] | The number of distinct signals confirms the molecular symmetry. Chemical shifts differ between cis and trans isomers.[13] |

| IR | Broad peak ~2500-3300 cm⁻¹, Sharp peak ~1700 cm⁻¹ | Confirms presence of carboxylic acid (O-H and C=O). |

| Mass Spec | Molecular Ion (M+) at m/z = 170 | Confirms the molecular weight.[6] |

Reactivity and Key Applications

The primary chemical reactivity of trans-4-IPCCA is centered on its carboxylic acid group. It can undergo typical reactions such as esterification, conversion to an acid chloride, and amide bond formation.

Its most prominent application is as a starting material for Nateglinide .[2][4][11] In this synthesis, the carboxylic acid is typically activated, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂).[11] This activated intermediate is then coupled with the amino group of a D-phenylalanine derivative to form the final amide bond in the Nateglinide molecule.[11] The specific trans geometry of the starting material is crucial for the biological activity of the final drug product.

Safety and Handling

According to the Globally Harmonized System (GHS), trans-4-IPCCA is classified as an irritant.[1][6]

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[5]

-

P280: Wear protective gloves/eye protection/face protection.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling Recommendations: Handle in a well-ventilated area, using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15] Avoid generating dust. Store in a cool, dry place in a tightly sealed container.[9][14]

References

-

trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6 . Home Sunshine Pharma. [Link]

-

trans-4-isopropyl cyclohexane carboxylic acid . ChemBK. [Link]

-

4-Isopropylcyclohexanecarboxylic Acid | C10H18O2 | CID 81526 . PubChem. [Link]

- Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

-

Synthesis of 4-isopropylcyclohexane carboxylic acid . PrepChem.com. [Link]

- A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.

-

4-isopropyl cyclohexane carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry . PharmaCompass.com. [Link]

-

Trans-4-Isopropyl Cyclohexane Carboxylic Acid . Chemball. [Link]

Sources

- 1. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]

- 3. Trans-4-Isopropylcyclohexane Carboxylic Acid [chemball.com]

- 4. cphi-online.com [cphi-online.com]

- 5. trans-4-Isopropylcyclohexanecarboxylic Acid | 7077-05-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. 4-Isopropylcyclohexanecarboxylic Acid | C10H18O2 | CID 81526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 4-isopropyl cyclohexane carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. trans-4-Isopropylcyclohexane carboxylic acid CAS#: 7077-05-6 [m.chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]

- 12. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]

- 13. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) 13C NMR spectrum [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to trans-4-Isopropylcyclohexanecarboxylic Acid

This guide provides a comprehensive technical overview of trans-4-isopropylcyclohexanecarboxylic acid, a key organic compound with significant applications in the pharmaceutical industry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, and critical uses, grounding all information in established scientific literature.

Introduction

Trans-4-Isopropylcyclohexanecarboxylic acid, with the CAS number 7077-05-6, is an organic compound characterized by an isopropyl group and a carboxylic acid functional group attached to a cyclohexane ring.[1] Its specific stereochemistry, where the isopropyl and carboxyl groups are in a trans configuration, is crucial for its primary application as a key intermediate in the synthesis of Nateglinide.[1][2] Nateglinide is a D-phenylalanine derivative and a potent hypoglycemic agent used in the management of type 2 diabetes.[1][3] This guide will explore the synthesis, physicochemical properties, and analytical characterization of trans-4-isopropylcyclohexanecarboxylic acid, providing a robust resource for its application in research and development.

Physicochemical Properties

Trans-4-Isopropylcyclohexanecarboxylic acid is a white crystalline powder at room temperature.[1][3] Its molecular formula is C10H18O2, with a molecular weight of 170.25 g/mol .[4] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C10H18O2 | [4] |

| Molecular Weight | 170.25 g/mol | [4] |

| Appearance | White crystalline powder | [1][3] |

| Melting Point | 95 °C | [1][5] |

| Boiling Point | 263.8 °C at 760 mmHg | [1][3] |

| Density | 0.996 g/cm³ | [1][3] |

| Flash Point | 126.9 °C | [1][3] |

| pKa | 4.91 ± 0.10 (Predicted) | [1][5] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][5] |

Synthesis and Purification

The synthesis of trans-4-isopropylcyclohexanecarboxylic acid is a critical process, as the trans-isomer is the desired product for its primary application. The most common synthetic route involves the hydrogenation of 4-isopropylbenzoic acid (cuminic acid), followed by epimerization to enrich the trans-isomer.

Synthesis Workflow

The synthesis typically proceeds in two main stages:

-

Catalytic Hydrogenation: 4-Isopropylbenzoic acid is hydrogenated to yield a mixture of cis- and trans-4-isopropylcyclohexanecarboxylic acid.

-

Epimerization and Purification: The mixture of isomers is then subjected to an epimerization process to convert the cis-isomer to the more stable trans-isomer, followed by purification.

Caption: Synthesis workflow for trans-4-Isopropylcyclohexanecarboxylic acid.

Detailed Experimental Protocols

Step 1: Catalytic Hydrogenation of 4-Isopropylbenzoic Acid

This step aims to reduce the aromatic ring of 4-isopropylbenzoic acid.

-

Materials: 4-Isopropylbenzoic acid, Platinum oxide (catalyst), Acetic acid (solvent), Hydrogen gas.

-

Procedure:

-

Suspend platinum oxide in acetic acid in a hydrogenation vessel.[6]

-

Add 4-isopropylbenzoic acid to the suspension.[6]

-

Stir the mixture vigorously under hydrogen pressure (e.g., 5 kg/cm ²) at room temperature for approximately 2 hours.[6]

-

Monitor the reaction until hydrogen uptake ceases.

-

Remove the catalyst by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the solid product, which is a mixture of cis- and trans-4-isopropylcyclohexanecarboxylic acid.[6]

-

Step 2: Epimerization and Purification

This step is crucial for increasing the yield of the desired trans-isomer.

-

Materials: Mixture of cis- and trans-isomers from Step 1, Potassium hydroxide, a high-boiling solvent (e.g., Shellsol 71).[7]

-

Procedure:

-

Dissolve the mixture of isomers in the high-boiling solvent.[7]

-

Add potassium hydroxide to the solution.[7]

-

Heat the reaction mixture to 140-150 °C for several hours (e.g., 3.5 hours).[7] This process converts the cis-isomer to the more thermodynamically stable trans-isomer.

-

After the reaction, the trans-isomer can be isolated and purified by recrystallization, for example, from a water/methanol mixture.[7]

-

Spectroscopic Analysis and Characterization

Confirmation of the structure and purity of trans-4-isopropylcyclohexanecarboxylic acid is typically achieved through various spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid will show a characteristic broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show signals corresponding to the protons of the isopropyl group, the cyclohexane ring, and the acidic proton of the carboxylic acid.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule. ChemicalBook provides reference spectra for ¹³C NMR.[10]

-

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound.[4]

Applications

The primary and most well-documented application of trans-4-isopropylcyclohexanecarboxylic acid is in the pharmaceutical industry.

Intermediate in Nateglinide Synthesis

Trans-4-isopropylcyclohexanecarboxylic acid is a crucial intermediate in the synthesis of Nateglinide.[1][2][11] Nateglinide is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[1] The synthesis involves the coupling of trans-4-isopropylcyclohexanecarboxylic acid with the amino acid D-phenylalanine.[12][13] This can be achieved by first converting the carboxylic acid to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride or oxalyl chloride.[12]

Caption: Role of trans-4-Isopropylcyclohexanecarboxylic acid in Nateglinide synthesis.

Other Potential Applications

While its use in Nateglinide synthesis is predominant, related cyclohexanecarboxylic acid derivatives have been investigated for other applications, including:

-

Liquid Crystals: The rigid cyclohexyl ring structure is a common motif in liquid crystal molecules.

-

Anti-fibrinolytic Agents: A related compound, trans-4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid), is a known anti-fibrinolytic agent.[14] This suggests that the cyclohexane carboxylic acid scaffold may have other biological activities worth exploring.

-

Reagent in Organic Synthesis: It has been used as a reagent in the synthesis of peptidomimetics and terephthalic acid, an intermediate for polyesters.[15]

Biological Activity

The direct biological activity of trans-4-isopropylcyclohexanecarboxylic acid itself is not extensively documented beyond its role as a precursor to Nateglinide. However, derivatives of cyclohexanecarboxylic acid have shown a range of biological effects. For instance, some amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties.[16] These studies indicate that the cyclohexane carboxylic acid moiety can serve as a valuable scaffold for the development of new therapeutic agents.[16]

Conclusion

Trans-4-isopropylcyclohexanecarboxylic acid is a compound of significant industrial importance, primarily due to its indispensable role in the synthesis of the anti-diabetic drug Nateglinide. Its synthesis, which requires careful control of stereochemistry, and its well-defined physicochemical properties make it a subject of interest for process chemists and pharmaceutical scientists. While its primary application is established, the broader cyclohexanecarboxylic acid scaffold holds potential for the development of novel compounds with diverse biological activities. This guide has provided a detailed overview of the current knowledge on trans-4-isopropylcyclohexanecarboxylic acid, offering a valuable resource for professionals in the field.

References

-

LookChem. Cas 7077-05-6,trans-4-Isopropylcyclohexane carboxylic acid.

-

Home Sunshine Pharma. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6.

-

ChemicalBook. trans-4-Isopropylcyclohexane carboxylic acid CAS#: 7077-05-6.

-

ChemicalBook. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6.

-

ChemicalBook. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) 13 C NMR.

-

ChemicalBook. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6)IR1.

-

ChemBK. trans-4-isopropyl cyclohexane carboxylic acid.

-

ChemicalBook. trans-4-Isopropylcyclohexane carboxylic acid synthesis.

-

PubChem. 4-Isopropylcyclohexanecarboxylic Acid | C10H18O2 | CID 81526.

-

CPHI Online. Trans-4-Isopropyl Cyclohexane Carboxylic Acid.

-

Pharmacy Research. CAS 7077-05-6 Trans-4-Isopropylcyclohexane Carboxylic Acid.

-

Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

-

PrepChem.com. Synthesis of 4-isopropylcyclohexane carboxylic acid.

-

Chongqing Chemdad Co. ,Ltd. trans-4-Isopropylcyclohexane carboxylic acid.

-

Tokyo Chemical Industry (India) Pvt. Ltd. trans-4-Isopropylcyclohexanecarboxylic Acid | 7077-05-6.

-

Alfa Chemistry. CAS 7077-05-6 trans-4-Isopropylcyclohexane carboxylic acid.

-

Google Patents. WO2007113650A2 - A novel and improved process fro the preparation of nateglinide and its polymorph form-h.

-

Google Patents. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.

-

CymitQuimica. trans-4-Isopropylcyclohexane carboxylic acid.

-

ChemicalBook. Isopropyl-cyclohexanecarboxylic acid | 62067-45-2.

-

Quick Company. An Improved Process For The Preparation Of N (Trans 4 Isopropylcyclohexylcarbonyl) D Phenyl Alanine And Intermediates Thereof.

-

USBio. 280354 trans-4-Isopropylcyclohexane carboxylic acid CAS: 7077-05-6.

-

SpectraBase. [1,1':4',1''-Tercyclohexane]-4-carboxylic acid, 4''-propyl-, pentyl ester, [trans[trans(trans)]]- - Optional[13C NMR] - Chemical Shifts.

-

Fisher Scientific. trans-4-Isopropylcyclohexanecarboxylic Acid, TRC 10 g | Buy Online | Toronto Research Chemicals.

-

WMU's ScholarWorks. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.

-

MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.

-

Google Patents. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.

-

PubMed. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans.

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX.

-

NIST WebBook. Cyclohexanecarboxylic acid, 1-cyclohexyl-.

-

SpectraBase. trans-1,4-Cyclohexanedicarboxylic acid - Optional[ATR-IR] - Spectrum.

Sources

- 1. Cas 7077-05-6,trans-4-Isopropylcyclohexane carboxylic acid | lookchem [lookchem.com]

- 2. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]

- 3. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 4-Isopropylcyclohexanecarboxylic Acid | C10H18O2 | CID 81526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-4-Isopropylcyclohexane carboxylic acid CAS#: 7077-05-6 [m.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]

- 8. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. Cyclohexanecarboxylic acid, 1-cyclohexyl- [webbook.nist.gov]

- 10. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) 13C NMR spectrum [chemicalbook.com]

- 11. cphi-online.com [cphi-online.com]

- 12. WO2007113650A2 - A novel and improved process fro the preparation of nateglinide and its polymorph form-h - Google Patents [patents.google.com]

- 13. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]

- 14. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. trans-4-Isopropylcyclohexane carboxylic acid | CymitQuimica [cymitquimica.com]

- 16. mdpi.com [mdpi.com]

The Synthetic Journey of trans-4-Isopropylcyclohexanecarboxylic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Pivotal Role of a Key Pharmaceutical Intermediate

Trans-4-Isopropylcyclohexanecarboxylic acid, a seemingly unassuming alicyclic carboxylic acid, holds a significant position in modern medicinal chemistry. Its primary claim to fame lies in its role as a crucial building block in the synthesis of Nateglinide, a D-phenylalanine derivative that functions as a rapid-acting oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1] The stereochemistry of the trans-isomer is paramount for the pharmacological activity of the final drug product, making its stereoselective synthesis a topic of considerable interest and optimization within the pharmaceutical industry. This technical guide provides an in-depth exploration of the discovery and historical evolution of the synthesis of trans-4-Isopropylcyclohexanecarboxylic acid, offering researchers, scientists, and drug development professionals a comprehensive understanding of the various synthetic strategies, their underlying chemical principles, and practical applications.

Early Synthetic Approaches and the Rise of Catalytic Hydrogenation

The Prevailing Method: Catalytic Hydrogenation of 4-Isopropylbenzoic Acid

The reduction of the benzene ring in 4-isopropylbenzoic acid to a cyclohexane ring is the cornerstone of large-scale production. This method, however, typically yields a mixture of cis and trans isomers, with the thermodynamically less stable cis isomer often being the major product under kinetic control. The choice of catalyst, solvent, and reaction conditions significantly influences the isomeric ratio and overall yield.